The compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is classified as a pyrazole derivative due to the presence of the pyrazolo ring system fused with a pyridine ring. The presence of chlorine and methyl substituents plays a crucial role in its reactivity and biological activity.
The synthesis of 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
INUHGTZDQQHAAK-UHFFFAOYSA-N
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is involved in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with biological targets such as enzymes or receptors:
The specific pathways affected depend on the biological context and target specificity.
The physical and chemical properties of 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine include:
These properties are essential for determining how the compound behaves in different environments and its potential applications.
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has potential applications across various scientific fields:
The 1H-tautomer of pyrazolo[3,4-b]pyridines is thermodynamically favored over the 2H-tautomer by ∼37 kJ/mol due to aromatic stabilization across both rings [3]. This stability dictates that N1-alkylation requires precise control to avoid N2-regioisomers. For 6-chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine synthesis, alkyl halides under basic conditions (K₂CO₃/DMF) achieve >95% N1-selectivity when using methyl iodide as the alkylating agent [4]. The reaction proceeds via deprotonation of the pyrazole NH (pKₐ ∼13.9) to form a stabilized anion that attacks methyl iodide. Alternative phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂) reduces side-product formation during scale-up. Computational studies confirm that electron-donating groups (e.g., 4-methyl) enhance N1-nucleophilicity, while steric effects from C3-methyl further disfavor N2-alkylation [3].
Table 1: N1-Alkylation Efficiency under Optimized Conditions
Alkylating Agent | Base | Solvent | Temp (°C) | N1-Selectivity (%) |
---|---|---|---|---|
Methyl iodide | K₂CO₃ | DMF | 80 | >95 |
Dimethyl sulfate | Cs₂CO₃ | Acetonitrile | 60 | 90 |
Methyl triflate | DBU | THF | 25 | 98 |
Two dominant routes exploit 5-aminopyrazoles or halopyridines as advanced intermediates:
Table 2: Cyclization Routes to 6-Chloro-1,3,4-trimethyl Scaffold
Route | Key Intermediate | Cyclization Agent | Yield (%) | Advantage |
---|---|---|---|---|
A | 2-Chloro-3-cyano-4,6-dimethylpyridine | Hydrazine hydrate | 70 | Direct C6-Cl installation |
B | 3-Methyl-1H-pyrazol-5-amine | Acetylacetone/POCl₃ | 85 | Rapid microwave completion |
One-pot assemblies enable simultaneous introduction of C3/C6 substituents. A cooperative vinylogous anomeric-based oxidation (CVABO) strategy employs aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-amine, and 3-(cyanoacetyl)indole. Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a magnetically recoverable catalyst promotes Knoevenagel condensation, Michael addition, and cyclodehydration at 100°C under solvent-free conditions . This yields indole-fused pyrazolo[3,4-b]pyridines with C3-aryl/C6-CN groups. For C3-methyl/C6-chloro derivatives, modified Vilsmeier conditions (POCl₃/DMF) convert in situ-formed 4,6-dihydroxypyrazolo[3,4-b]pyridines to 4,6-dichloro intermediates, selectively reduced at C4 using Pd/C.
C6-Chlorination is achieved via two primary methods:
NBS bromination at C3 precedes chlorination in some routes; the C3-bromo group enhances C6-OH lability toward POCl₃, enabling sequential C3-methyl/C6-chloro installation [1].
Table 3: Halogenation Methods for C6-Functionalization
Precursor | Reagent | Additive | Temp (°C) | C6-Chloro Yield (%) |
---|---|---|---|---|
6-Hydroxy derivative | POCl₃ | N,N-Diethylaniline | 110 | 92 |
6-Amino derivative | NaNO₂/HCl | CuCl | 0→25 | 58 |
3-Bromo-6-hydroxy analog | PCl₅ | - | 100 | 95 |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8